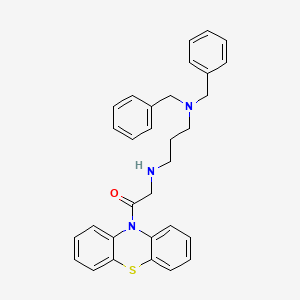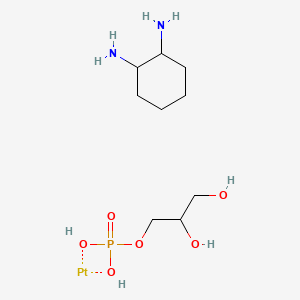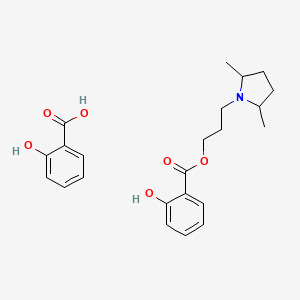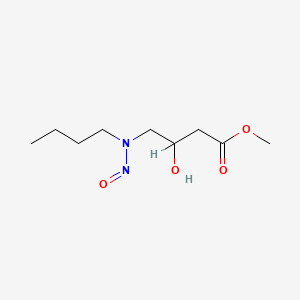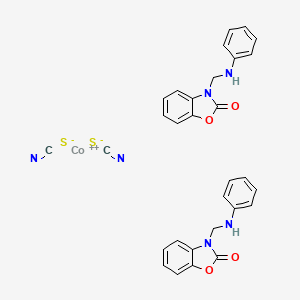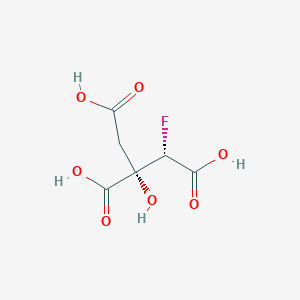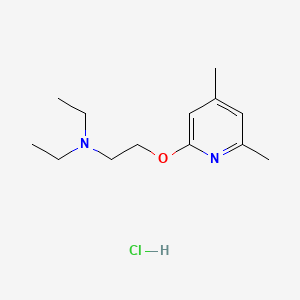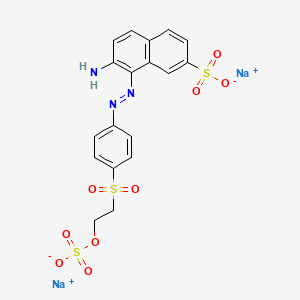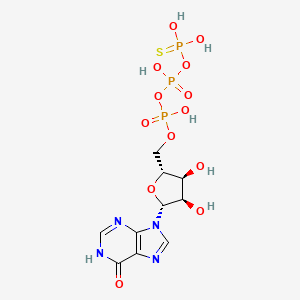
Inosine 5'-(3-thiotriphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine 5’-(3-thiotriphosphate) is a nucleotide analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to inosine triphosphate but contains a sulfur atom in place of one of the oxygen atoms in the triphosphate group. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of inosine 5’-(3-thiotriphosphate) typically involves the phosphorylation of inosine with thiophosphate donors. One common method includes the use of dihydroxyacetone, sodium thiophosphate, adenosine diphosphate, and phosphoenolpyruvate. The reaction is catalyzed by enzymes such as glycerokinase and pyruvate kinase, which are immobilized on polyacrylamide gel .
Industrial Production Methods
Industrial production of inosine 5’-(3-thiotriphosphate) follows similar enzymatic synthesis routes but on a larger scale. The use of immobilized enzymes allows for continuous production and easy separation of the product from the reaction mixture. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Inosine 5’-(3-thiotriphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphate derivatives. These products retain the nucleotide backbone, allowing them to be used in further biochemical studies.
Scientific Research Applications
Inosine 5’-(3-thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of nucleotide hydrolysis and phosphorylation.
Biology: The compound is employed in studies of signal transduction pathways, particularly those involving G-proteins and ATPases.
Medicine: Inosine 5’-(3-thiotriphosphate) is investigated for its potential therapeutic effects, including neuroprotection and cardioprotection.
Industry: It is used in the development of biosensors and diagnostic assays due to its unique chemical properties
Mechanism of Action
The mechanism of action of inosine 5’-(3-thiotriphosphate) involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thiophosphate group allows the compound to act as a competitive inhibitor or substrate for ATP-dependent enzymes. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes such as energy metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Inosine triphosphate: Similar in structure but lacks the sulfur atom in the triphosphate group.
Adenosine 5’-(3-thiotriphosphate): Another thiophosphate analog with adenosine as the nucleoside instead of inosine.
Uniqueness
Inosine 5’-(3-thiotriphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with its oxygen-containing counterparts .
Properties
CAS No. |
77065-87-3 |
|---|---|
Molecular Formula |
C10H15N4O13P3S |
Molecular Weight |
524.23 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-28(18,19)26-29(20,21)27-30(22,23)31)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,18,19)(H,20,21)(H,11,12,17)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
BPRLNEMHHOIJBX-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


